Valbenazine tosylate

描述

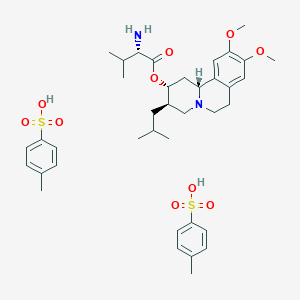

Structure

3D Structure of Parent

属性

IUPAC Name |

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGKAGLZHGYAMW-TZYFFPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026308 | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639208-54-0 | |

| Record name | Valbenazine tosylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valbenazine tosylate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valbenazine tosylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Valbenazine Tosylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification processes for valbenazine tosylate, a crucial active pharmaceutical ingredient (API) for the treatment of tardive dyskinesia. The following sections detail the chemical pathways, experimental protocols, and purification methodologies, supported by quantitative data and process visualizations.

Synthesis of Valbenazine Tosylate

The synthesis of valbenazine tosylate is a multi-step process that involves the formation of the core tetrabenazine-related structure, chiral resolution, and subsequent esterification and salt formation. An improved and industrially scalable process avoids the isolation of intermediates, leading to better yields and reduced processing time.[1][2]

A common synthetic route begins with the coupling of a resolved hydroxytetrabenazine intermediate with a protected amino acid, followed by deprotection and salt formation with p-toluenesulfonic acid.[1]

Key Synthesis Steps:

An improved process for preparing valbenazine tosylate involves the following key transformations[1]:

-

Coupling Reaction: A chiral hydroxy intermediate, referred to as the "Hydroxy CSA compound," is reacted with Boc-L-Valine. This reaction is typically carried out in the presence of a coupling agent and a catalyst in an organic solvent to produce the Boc-L-Valinate intermediate.[1]

-

Deprotection and Salt Formation: The Boc-L-Valinate intermediate is then deprotected using p-toluenesulfonic acid. This step is crucial as the p-toluenesulfonic acid serves as both the deprotecting agent and the counter-ion for the final salt form, valbenazine ditosylate. This streamlined approach can be performed in-situ without the isolation of the Boc-L-Valinate intermediate, offering significant advantages in terms of process efficiency.[1][2]

The use of p-toluenesulfonic acid directly for both deprotection and salt formation eliminates the need for isolating a hydrochloride salt intermediate, which is a significant process improvement that reduces steps, time, and waste.[2]

Synthesis Pathway Diagram:

Caption: Synthetic pathway for valbenazine tosylate.

Experimental Protocols

The following are representative experimental protocols derived from documented processes.[1]

Preparation of Boc-L-Valinate

-

Charge a reaction vessel with the Hydroxy CSA compound (100g) and dichloromethane (500ml).

-

Add a solution of sodium hydroxide (8g in 200ml of water).

-

To this biphasic mixture, add Boc-L-Valine, a coupling agent (e.g., EDC.HCl), and a catalyst.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique like HPLC.

-

Upon completion, separate the organic layer, wash with water, and concentrate under vacuum to obtain the Boc-L-Valinate intermediate.

Preparation of Valbenazine Tosylate from Boc-L-Valinate

-

Dissolve the crude Boc-L-Valinate in a suitable solvent such as acetonitrile (550 ml).[1]

-

Add p-toluenesulfonic acid (85.4 g).[1]

-

Heat the reaction mixture to approximately 53 ± 3°C and maintain for about 8 hours.[1]

-

Cool the reaction mass to 27 ± 3°C and stir for 3 hours to facilitate crystallization.[1]

-

Filter the solid product and wash with the reaction solvent.

-

Dry the product under vacuum at around 60°C for 6 hours to yield valbenazine tosylate.[1]

Purification of Valbenazine Tosylate

High purity of the final API is critical. Valbenazine tosylate is typically purified by recrystallization to achieve a purity of greater than 99.0% by HPLC.[3]

Recrystallization Protocol

-

Charge a flask with crude valbenazine tosylate (110 g).[1]

-

Add a solvent mixture, for example, acetonitrile (330 ml) and water (22 ml).[1]

-

Heat the mixture to approximately 73 ± 3°C to achieve complete dissolution.[1]

-

Filter the hot solution through a micron filter to remove any particulate matter, washing the filter with acetonitrile (220 ml).[1]

-

Concentrate the filtrate under vacuum at a temperature below 60°C to induce crystallization.[1]

-

Cool the resulting slurry, filter the purified product, and wash with a cold solvent.

-

Dry the final product under vacuum to obtain pure valbenazine tosylate.

Purification Workflow Diagram:

References

- 1. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]

- 2. WO2021050977A1 - Processes for the synthesis of valbenazine - Google Patents [patents.google.com]

- 3. “Improved Process For The Preparation Of Valbenazine Tosylate (1) And [quickcompany.in]

Valbenazine tosylate mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Valbenazine Tosylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro mechanism of action of valbenazine tosylate, a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). It includes detailed summaries of its binding affinity, functional inhibition, and off-target profiles, supported by quantitative data and detailed experimental protocols. Visualizations of key pathways and experimental workflows are provided to facilitate understanding.

Valbenazine is a prodrug designed for enhanced oral bioavailability. In vivo, it is rapidly hydrolyzed to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), also referred to as (R,R,R-HTBZ).[1][2] This conversion is critical, as [+]-α-HTBZ is a significantly more potent inhibitor of VMAT2 than the parent compound.[2][3]

The therapeutic effect of valbenazine is mediated through the potent and reversible inhibition of VMAT2.[4][5][6] VMAT2 is a transport protein located on the membrane of presynaptic vesicles within neurons of the central nervous system.[1][7] Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles.[8][9] This packaging process is essential for the subsequent release of neurotransmitters into the synaptic cleft.

By selectively inhibiting VMAT2, valbenazine's active metabolite, [+]-α-HTBZ, reduces the loading of dopamine into these vesicles.[5][8] This leads to a decrease in the amount of dopamine available for release, thereby attenuating dopaminergic signaling.[8] This mechanism is hypothesized to counteract the dopamine receptor hypersensitivity thought to underlie the hyperkinetic movements of tardive dyskinesia.[5][8] A key feature of valbenazine is its high selectivity for VMAT2 over VMAT1 and other monoaminergic receptors and transporters, which minimizes the risk of off-target side effects.[1][5][10]

Prodrug Activation and Metabolism Pathway

The metabolic activation of valbenazine is a crucial first step in its mechanism of action. The following diagram illustrates this conversion and the subsequent action on VMAT2.

Synaptic Mechanism of VMAT2 Inhibition

The diagram below details the molecular events at the presynaptic terminal, illustrating how VMAT2 inhibition by [+]-α-HTBZ affects dopamine signaling.

References

- 1. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enteksci.com [enteksci.com]

- 3. Structural Mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 4. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ETD | Development of a screening assay for vesicular dopamine transport | ID: 9k41zf23v | Emory Theses and Dissertations [etd.library.emory.edu]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

Chemical structure and properties of Valbenazine tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valbenazine tosylate is a highly selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia and chorea associated with Huntington's disease.[1][2] It is a prodrug that is converted in vivo to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), which exhibits high affinity for VMAT2.[3] This technical guide provides an in-depth overview of the chemical structure, properties, and experimental methodologies related to valbenazine tosylate, tailored for professionals in pharmaceutical research and development.

Chemical Structure and Properties

Valbenazine tosylate is the ditosylate salt of valbenazine.[1] The chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of Valbenazine Tosylate

| Identifier | Value | Reference |

| IUPAC Name | [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;bis(4-methylbenzenesulfonic acid) | [1] |

| CAS Number | 1639208-54-0 | [1] |

| Molecular Formula | C38H54N2O10S2 | [1] |

| Molecular Weight | 763.0 g/mol | [1] |

A two-dimensional representation of the valbenazine tosylate structure is provided below.

Physicochemical Properties

A summary of the key physicochemical properties of valbenazine and its tosylate salt is provided in Table 2.

Table 2: Physicochemical Properties of Valbenazine and Valbenazine Tosylate

| Property | Value | Reference |

| pKa (Strongest Basic) | 8.41 (Predicted for Valbenazine) | [4] |

| logP | 3.63 (Predicted for Valbenazine) | [4] |

| Solubility (Water) | Slightly soluble | [5] |

| Solubility (DMSO) | 100 mg/mL | [6] |

| Solubility (Ethanol) | Insoluble | [6] |

| Melting Point | >75°C (decomposes) (for Valbenazine) | [7] |

Mechanism of Action

Valbenazine is a prodrug that undergoes hydrolysis to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[3] This active metabolite is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for subsequent release.[2] By inhibiting VMAT2, [+]-α-HTBZ reduces the uptake of dopamine into vesicles, leading to a depletion of dopamine stores and a reduction in dopamine release at the synapse.[2] This is the proposed mechanism for its therapeutic effect in hyperkinetic movement disorders.

The signaling pathway illustrating the mechanism of action is depicted below.

Experimental Protocols

Synthesis of Valbenazine Tosylate

The synthesis of valbenazine tosylate generally involves the esterification of the active metabolite, (+)-α-dihydrotetrabenazine ((+)-α-HTBZ), with a protected L-valine amino acid, followed by deprotection and salt formation with p-toluenesulfonic acid.[8][9] A generalized workflow is presented below.

A more detailed, though still generalized, experimental protocol based on patent literature is as follows:

-

Reduction of Tetrabenazine: Tetrabenazine is reduced using a reducing agent such as sodium borohydride in a suitable solvent like methanol to yield a racemic mixture of dihydrotetrabenazine isomers.[8]

-

Chiral Resolution: The desired (+)-α-HTBZ isomer is separated from the racemic mixture. This can be achieved by forming a salt with a chiral acid, such as (+)-10-camphorsulfonic acid, followed by fractional crystallization.[8]

-

Esterification: The isolated (+)-α-HTBZ is then esterified with an N-protected L-valine, typically Boc-L-valine, in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP) in an aprotic solvent.

-

Deprotection: The Boc protecting group is removed from the valine moiety using an acid, such as trifluoroacetic acid or hydrochloric acid.

-

Salt Formation: The resulting valbenazine free base is then treated with p-toluenesulfonic acid in a suitable solvent (e.g., acetonitrile) to precipitate valbenazine tosylate.[8] The product is then isolated by filtration and dried.

VMAT2 Binding Assay

The affinity of valbenazine and its active metabolite for VMAT2 is typically determined using a competitive radioligand binding assay.[10][11]

Materials:

-

Tissue Source: Rat brain striatal tissue homogenates, which are rich in VMAT2.[10][13]

-

Competitors: Valbenazine tosylate, [+]-α-HTBZ, and a non-specific binding control (e.g., unlabeled tetrabenazine).

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, EDTA).[11]

-

Filtration Apparatus: 96-well plate harvester and glass fiber filters.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.[11]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]DTBZ, and varying concentrations of the competitor (valbenazine tosylate or [+]-α-HTBZ). For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled tetrabenazine is used.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11][14]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.[11]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Table 3: VMAT2 Binding Affinities

| Compound | Ki (nM) | Reference |

| Valbenazine | ~150 | [15] |

| [+]-α-HTBZ | ~3 | [3] |

Solubility Determination

The solubility of valbenazine tosylate can be determined using either kinetic or thermodynamic methods.

4.3.1. Kinetic Solubility Assay (e.g., Turbidimetric Method)

This high-throughput method provides a rapid assessment of solubility.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of valbenazine tosylate in DMSO (e.g., 10 mM).

-

Serial Dilution: In a clear-bottom 96-well plate, perform serial dilutions of the stock solution in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

4.3.2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of solid valbenazine tosylate to a series of vials containing different solvents (e.g., water, methanol, ethanol, buffered solutions at various pH).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solid to settle or centrifuge the samples to separate the solid phase from the supernatant.

-

Quantification: Carefully remove an aliquot of the supernatant, filter it through a syringe filter (e.g., 0.22 µm), and dilute it appropriately. Analyze the concentration of valbenazine tosylate in the diluted filtrate using a validated analytical method, such as HPLC-UV.[16]

-

Data Analysis: The measured concentration of the saturated solution represents the thermodynamic solubility in that specific solvent.

Pharmacokinetics

A summary of the key pharmacokinetic parameters of valbenazine is provided in Table 4.

Table 4: Pharmacokinetic Properties of Valbenazine

| Parameter | Value | Reference |

| Bioavailability | ~49% | [6] |

| Time to Peak Plasma Concentration (Tmax) of Valbenazine | 0.5 - 1.0 hours | [6] |

| Time to Peak Plasma Concentration (Tmax) of [+]-α-HTBZ | 4 - 8 hours | [6] |

| Protein Binding (Valbenazine) | >99% | [6] |

| Protein Binding ([+]-α-HTBZ) | ~64% | [6] |

| Metabolism | Hydrolysis to [+]-α-HTBZ; Oxidative metabolism primarily by CYP3A4/5 | [6] |

| Half-life (Valbenazine and [+]-α-HTBZ) | 15 - 22 hours | [3] |

| Excretion | ~60% in urine, ~30% in feces | [17] |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to valbenazine tosylate. The information presented, including structured data tables and diagrams of signaling pathways and experimental workflows, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important therapeutic agent. The detailed experimental protocols, based on established methodologies, offer a foundation for laboratory investigation and further research into the properties and applications of valbenazine tosylate.

References

- 1. Valbenazine tosylate | C38H54N2O10S2 | CID 92042922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valbenazine tosylate | 1639208-54-0 [chemicalbook.com]

- 3. Pharmacokinetic and Pharmacologic Characterization of the Dihydrotetrabenazine Isomers of Deutetrabenazine and Valbenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Valbenazine CAS#: 1025504-45-3 [m.chemicalbook.com]

- 8. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]

- 9. WO2018067945A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]

- 10. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. [3H]dihydrotetrabenazine, a new in vitro monoaminergic probe for human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. US20170145008A1 - Valbenazine salts and polymorphs thereof - Google Patents [patents.google.com]

- 15. glpbio.com [glpbio.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. [PDF] Practical Synthesis of Valbenazine via 1,3‐Dipolar Cycloaddition† | Semantic Scholar [semanticscholar.org]

The Journey of Valbenazine Tosylate: From Concept to a First-in-Class Treatment for Tardive Dyskinesia

A Technical Guide on the Discovery, Development, and Mechanism of a Novel VMAT2 Inhibitor

Introduction

Valbenazine tosylate, marketed as Ingrezza®, represents a significant milestone in the treatment of tardive dyskinesia (TD), a debilitating movement disorder often caused by long-term use of antipsychotic medications.[1][2][3] Developed by Neurocrine Biosciences, it was the first drug to receive approval from the U.S. Food and Drug Administration (FDA) for this indication in April 2017.[1][2][3] Valbenazine is a selective, reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein in the regulation of neurotransmitter release.[4][5][6] This technical guide provides an in-depth overview of the discovery and development history of Valbenazine tosylate, detailing its mechanism of action, the pivotal clinical trials that established its efficacy and safety, and the chemical synthesis process.

The Scientific Rationale: Targeting Dopamine Hypersensitivity

The development of Valbenazine is rooted in the "dopamine hypersensitivity" hypothesis of tardive dyskinesia. While the exact pathophysiology of TD is not fully understood, it is widely believed to result from chronic blockade of dopamine D2 receptors by antipsychotic drugs.[6][7] This prolonged blockade leads to an upregulation and sensitization of postsynaptic dopamine receptors, resulting in a hyperdopaminergic state that manifests as involuntary, repetitive movements.[7]

The therapeutic strategy, therefore, was to reduce presynaptic dopamine release to counteract this postsynaptic hypersensitivity. The target identified for this intervention was the Vesicular Monoamine Transporter 2 (VMAT2).

VMAT2: The Gatekeeper of Monoamine Release

VMAT2 is a transport protein located on the membrane of synaptic vesicles within neurons of the central nervous system.[7][8] Its primary function is to actively transport monoamines—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into these vesicles for storage and subsequent release into the synapse.[4][8][9] Monoamines left in the cytoplasm are quickly degraded by enzymes like monoamine oxidase (MAO).[9]

By inhibiting VMAT2, the packaging of dopamine into vesicles is reduced, leading to lower vesicular stores and decreased release into the synaptic cleft.[4][5] This effectively dampens the excessive dopaminergic signaling implicated in the symptoms of TD.[4]

From Tetrabenazine to a Refined Successor

The concept of VMAT2 inhibition for hyperkinetic movement disorders was not new. Tetrabenazine, a non-selective VMAT inhibitor, was approved in 2008 for treating chorea associated with Huntington's disease and has been used off-label for TD.[1][10] However, its use is often limited by a challenging side-effect profile and complex dosing schedules.

Valbenazine was developed as a more refined, next-generation VMAT2 inhibitor. It is a prodrug of (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which is one of the four active metabolites of tetrabenazine.[9][11] Notably, [+]-α-HTBZ exhibits the highest binding affinity and selectivity for VMAT2.[9][11] Designing valbenazine as a valine ester prodrug of this specific, highly active metabolite resulted in an improved pharmacokinetic profile, allowing for a simpler, once-daily dosing regimen and a more favorable side-effect profile compared to its predecessor.[12]

Mechanism of Action: Selective Inhibition of VMAT2

Valbenazine operates through a precise and selective mechanism of action.[4] After oral administration, it is metabolized to its active form, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ).[6] This active metabolite then acts as a potent and reversible inhibitor of VMAT2.[9][11]

Key features of its mechanism include:

-

High Selectivity: Valbenazine and its active metabolite show high selectivity for VMAT2 with no significant affinity for VMAT1 (found primarily in peripheral neurosecretory cells) or for postsynaptic dopamine, serotonin, adrenergic, histaminergic, or muscarinic receptors.[4][11] This selectivity is crucial for minimizing off-target side effects.[5]

-

Reversible Inhibition: The reversible nature of the VMAT2 inhibition allows for a controlled modulation of dopamine release.

-

Dopamine Depletion: By blocking VMAT2, [+]-α-HTBZ prevents the loading of dopamine into synaptic vesicles. The unpackaged dopamine is then metabolized in the cytoplasm, leading to a depletion of dopamine stores in the nerve terminal and a reduction in its release into the synapse.[9]

Figure 1: Valbenazine's Mechanism of Action.

Preclinical Development

Preclinical studies were essential to characterize the pharmacology of valbenazine and establish its safety profile before human trials. While detailed protocols are proprietary, the development program included:

-

In Vitro Assays: Binding studies using radioligands were conducted to determine the affinity and selectivity of valbenazine and its active metabolite, [+]-α-HTBZ, for VMAT2 compared to VMAT1 and a wide range of other receptors, transporters, and ion channels. These studies confirmed the high selectivity for VMAT2.[13]

-

In Vivo Animal Models: Studies in animal models of hyperkinetic movement were used to assess the efficacy of valbenazine in reducing abnormal movements.

-

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies were performed in various animal species to identify potential risks. Notably, some preclinical studies observed a withdrawal syndrome in animals, characterized by increased activity upon cessation of the drug.[14] This prompted careful evaluation for withdrawal effects in subsequent clinical trials.[14]

Clinical Development: The KINECT Trials

The efficacy and safety of valbenazine for treating tardive dyskinesia were established through a series of robust clinical trials, most notably the KINECT 2 and KINECT 3 studies.[1]

Data Presentation

The tables below summarize the key quantitative data from the pivotal Phase 3 KINECT 3 trial and the Phase 2 KINECT 2 trial.

Table 1: Summary of Pivotal Clinical Trials for Valbenazine in Tardive Dyskinesia

| Feature | KINECT 3 | KINECT 2 |

|---|---|---|

| Phase | Phase 3 | Phase 2 |

| Design | Randomized, Double-Blind, Placebo-Controlled | Randomized, Double-Blind, Placebo-Controlled |

| Duration | 6 weeks | 6 weeks |

| Participants (N) | 234 | 102 |

| Underlying Condition | Schizophrenia, Schizoaffective, or Mood Disorder | Schizophrenia, Schizoaffective, or Mood Disorder |

| Treatment Arms | Valbenazine 80 mg/day, Valbenazine 40 mg/day, Placebo | Valbenazine (titrated to 75 mg/day), Placebo |

| Primary Endpoint | Change from Baseline in AIMS Total Score at Week 6 | Change from Baseline in AIMS Total Score at Week 6 |

Source: Hauser et al., 2017; O'Brien et al., 2015[1][15]

Table 2: Key Efficacy Outcomes in KINECT 3 and KINECT 2

| Outcome (at Week 6) | KINECT 3 (80 mg vs. Placebo) | KINECT 2 (Valbenazine vs. Placebo) |

|---|---|---|

| Mean Change in AIMS Score | -3.2 vs. -0.1 | -3.6 vs. -1.1 |

| Least-Squares Mean Difference | -3.1 | -2.4 |

| P-value | <0.0001 | 0.0005 |

| Mean Change in CGI-TD Score | -1.7 vs. -0.9 | -1.5 vs. -0.8 |

| Least-Squares Mean Difference | -0.8 | -0.8 |

| P-value | <0.0001 | <0.0001 |

AIMS: Abnormal Involuntary Movement Scale; CGI-TD: Clinical Global Impression of Change-Tardive Dyskinesia. A negative change indicates improvement. Source: Hauser et al., 2017; O'Brien et al., 2015[1][15]

Table 3: Common Adverse Reactions (Incidence ≥5% and greater than placebo in KINECT 3)

| Adverse Reaction | Valbenazine 80 mg (N=77) | Placebo (N=79) |

|---|---|---|

| Somnolence | 10.4% | 3.8% |

| Anticholinergic Effects | 5.2% | 3.8% |

| Headache | 5.2% | 3.8% |

Pooled data from three 6-week placebo-controlled trials showed somnolence at 10.9% and anticholinergic effects at 5.4%.[1]

Experimental Protocols: KINECT 3 Study

The KINECT 3 trial was a cornerstone for the FDA approval of valbenazine.[15]

-

Study Population: The trial enrolled 234 adults with moderate to severe tardive dyskinesia, diagnosed based on established criteria. Participants had underlying diagnoses of schizophrenia, schizoaffective disorder, or a mood disorder and were on stable doses of antipsychotic medication.[15]

-

Methodology: This was a 6-week, randomized, double-blind, placebo-controlled study. Patients were randomized in a 1:1:1 ratio to receive a placebo, valbenazine 40 mg, or valbenazine 80 mg, administered orally once daily.[15]

-

Assessments: The primary efficacy measure was the change from baseline in the Abnormal Involuntary Movement Scale (AIMS) total score at Week 6. The AIMS is a standardized scale used to assess the severity of involuntary movements. Assessments were performed by blinded, central video raters to ensure objectivity. A key secondary endpoint was the Clinical Global Impression of Change-Tardive Dyskinesia (CGI-TD) scale, which measures the clinician's view of the overall change in the patient's TD severity.

-

Statistical Analysis: The primary analysis was a comparison of the least-squares mean change in the AIMS total score from baseline to Week 6 between the valbenazine groups and the placebo group using a mixed-effects model for repeated measures (MMRM).

Long-term extension studies, such as the KINECT 4 trial, further demonstrated that the therapeutic benefits of valbenazine were sustained over 48 weeks of treatment and that the medication was generally well-tolerated over the long term.[16][17]

Figure 2: KINECT 3 Clinical Trial Workflow.

Chemical Synthesis of Valbenazine Tosylate

The synthesis of valbenazine involves a multi-step process, beginning with tetrabenazine or related precursors. While various specific pathways are detailed in patents, a general and improved process involves the following key transformations:

-

Reduction of Tetrabenazine: Tetrabenazine is reduced to create the key hydroxyl intermediate, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). This step is stereoselective to yield the desired isomer.

-

Esterification: The hydroxyl group of [+]-α-HTBZ is coupled with a protected L-valine amino acid (e.g., Boc-L-Valine) in the presence of a coupling agent.[12][18]

-

Deprotection and Salt Formation: The protecting group on the valine moiety (e.g., Boc) is removed. The final tosylate salt is then formed by reacting the deprotected compound with p-toluenesulfonic acid.[18][19] This improved process allows for direct crystallization of the ditosylate salt, enhancing purity and yield.[19]

Figure 3: High-Level Synthesis Workflow.

Regulatory History and Conclusion

Valbenazine's development culminated in its landmark FDA approval on April 11, 2017, making it the first approved treatment for tardive dyskinesia in adults.[3][15] The application was granted Priority Review and Breakthrough Therapy designations by the FDA, highlighting the significant unmet medical need for this condition.[3] Subsequently, its indication has been expanded to include the treatment of chorea associated with Huntington's disease, and a new "sprinkle" formulation was approved in 2024 to aid administration for patients with difficulty swallowing.[20]

The discovery and development of Valbenazine tosylate is a prime example of rational drug design. By identifying a key pathological mechanism, selecting a precise molecular target, and refining an existing chemical scaffold, researchers were able to develop a novel therapeutic that offers significant clinical benefit with an improved safety and tolerability profile. Its journey from a targeted prodrug concept to a first-in-class approved medicine has fundamentally changed the treatment landscape for patients living with tardive dyskinesia.

References

- 1. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 3. FDA approves first drug for tardive dyskinesia [myamericannurse.com]

- 4. What is the mechanism of Valbenazine Tosylate? [synapse.patsnap.com]

- 5. What is Valbenazine Tosylate used for? [synapse.patsnap.com]

- 6. Valbenazine - Wikipedia [en.wikipedia.org]

- 7. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. medcentral.com [medcentral.com]

- 10. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. mdpi.com [mdpi.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pharmacy.wvu.edu [pharmacy.wvu.edu]

- 16. TD Efficacy | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]

- 17. Neurocrine Biosciences Presents New Data on INGREZZA® (valbenazine) Capsules at Psych Congress 2024: Majority of Long-Term Study Participants Achieved Remission of Tardive Dyskinesia | Neurocrine Biosciences [neurocrine.gcs-web.com]

- 18. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]

- 19. WO2021050977A1 - Processes for the synthesis of valbenazine - Google Patents [patents.google.com]

- 20. drugs.com [drugs.com]

An In-depth Technical Guide to the In Vitro Metabolism of Valbenazine Tosylate to [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolic conversion of valbenazine tosylate to its primary active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). Valbenazine is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor approved for the treatment of tardive dyskinesia.[1][2][3] It functions as a prodrug, designed for slow and sustained delivery of [+]-α-HTBZ, which is a potent VMAT2 inhibitor.[4][5] Understanding the metabolic pathway, the enzymes involved, and the experimental methodologies for studying this conversion is critical for preclinical and clinical drug development.

Metabolic Pathway of Valbenazine

Valbenazine undergoes extensive metabolism following administration. The primary and most critical metabolic step is the hydrolysis of the L-valine ester to form the highly active metabolite, [+]-α-HTBZ (also referred to as NBI-98782).[1][4][6] This conversion is key to the therapeutic activity of the drug.

In addition to hydrolysis, valbenazine is also metabolized through oxidation, primarily by cytochrome P450 (CYP) enzymes CYP3A4 and CYP3A5, leading to the formation of a mono-oxidized metabolite (NBI-136110) and other minor metabolites.[1][3][7] The primary active metabolite, [+]-α-HTBZ, is itself further metabolized, partly by CYP2D6.[1][2][7] This subsequent metabolism is a key factor in the drug's pharmacokinetics and potential for drug-drug interactions, particularly in individuals with genetic variations in the CYP2D6 gene (e.g., poor metabolizers).[2][8]

Quantitative Data Summary

The therapeutic action of valbenazine is primarily attributed to [+]-α-HTBZ due to its high-potency inhibition of VMAT2.[4][9] In vitro studies have quantified the binding affinities (Ki) of valbenazine and its metabolites to VMAT2. This data highlights the significantly greater potency of the [+]-α-HTBZ metabolite compared to the parent drug.

| Compound | Target | In Vitro System | Binding Affinity (Ki) |

| Valbenazine | VMAT2 | Rat Striatum / Human Platelets | 110 - 190 nM[10] |

| [+]-α-HTBZ | VMAT2 | Rat Striatum / Human Platelets | 1.0 - 3.3 nM[10] |

| NBI-136110 (Mono-oxy metabolite) | VMAT2 | Rat Striatum / Human Platelets | 160 - 220 nM[10] |

Note: Lower Ki values indicate higher binding affinity and potency.

This approximate 40- to 60-fold increase in potency underscores the importance of the hydrolytic conversion for the drug's mechanism of action.[6] While specific kinetic parameters for the enzymatic hydrolysis (e.g., Km, Vmax) are not detailed in the provided literature, the pharmacokinetic profile shows that [+]-α-HTBZ is formed gradually, with its maximum plasma concentration (Tmax) reached 4-8 hours after oral administration of valbenazine.[9]

Experimental Protocols for In Vitro Metabolism Studies

Standard in vitro methods are employed to characterize the metabolic pathways of drug candidates like valbenazine.[11][12] These assays help identify the metabolites formed and the enzymes responsible.[13] A general workflow for such an investigation is outlined below.

In Vitro Systems

-

Human Liver Microsomes (HLMs): Contain a high concentration of CYP enzymes and are used to study Phase I oxidative metabolism.

-

Human Liver S9 Fraction: A supernatant fraction containing both microsomal and cytosolic enzymes, suitable for studying both Phase I and some Phase II metabolic reactions.[11][12]

-

Hepatocytes: Considered the "gold standard," as these intact liver cells contain a full complement of metabolic enzymes and cofactors, providing a more comprehensive metabolic profile.[14]

-

Recombinant Human Enzymes: Individual CYP enzymes (e.g., rCYP3A4, rCYP2D6) are used to definitively identify which specific enzymes are involved in a particular metabolic pathway ("reaction phenotyping").

General Incubation Protocol

-

Preparation: A reaction mixture is prepared in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Incubation: The mixture typically contains:

-

Enzyme Source: HLM or S9 protein (e.g., 0.5-1.0 mg/mL).

-

Substrate: Valbenazine tosylate at various concentrations.

-

Cofactor: An NADPH-regenerating system is included for CYP-dependent reactions. For hydrolysis, esterase activity is inherent to liver fractions.

-

-

Initiation and Timing: The reaction is initiated by adding the substrate or cofactor and is incubated at 37°C with gentle shaking. Aliquots are removed at several time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Termination: The reaction in each aliquot is stopped by adding a cold quenching solution, typically acetonitrile, which also serves to precipitate proteins.

-

Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected for analysis.

Analytical Method

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the standard analytical technique for separating and quantifying valbenazine and its metabolites, including [+]-α-HTBZ.[6][9] The method offers high sensitivity and specificity, allowing for accurate determination of the rate of metabolite formation.

Conclusion

The in vitro metabolism of valbenazine tosylate is characterized by a crucial hydrolytic conversion to its highly potent active metabolite, [+]-α-HTBZ. This biotransformation is central to its therapeutic efficacy as a VMAT2 inhibitor. While esterases are responsible for this primary activation step, oxidative metabolism by CYP3A4/5 and further metabolism of [+]-α-HTBZ by CYP2D6 are also significant pathways that influence the drug's overall pharmacokinetic and safety profile. The experimental protocols outlined in this guide, utilizing various in vitro systems and modern analytical techniques like LC-MS/MS, are essential for characterizing these metabolic routes and form a cornerstone of the nonclinical evaluation of valbenazine and related compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. gene2rx.com [gene2rx.com]

- 3. Valbenazine for the Treatment of Adults with Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics, safety and tolerability of valbenazine in Korean CYP2D6 normal and intermediate metabolizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Valbenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 13. bioivt.com [bioivt.com]

- 14. m.youtube.com [m.youtube.com]

Valbenazine tosylate molecular formula and weight

Valbenazine tosylate is a vesicular monoamine transporter 2 (VMAT2) inhibitor.[1][2][3][4] This technical guide provides a concise overview of its core molecular properties.

Molecular Formula and Weight

The chemical identity of valbenazine tosylate is defined by its molecular formula and weight. It is the ditosylate salt of valbenazine.[1] The valbenazine free base has a molecular formula of C24H38N2O4 and a molecular weight of 418.57 g/mol .[1] The addition of two tosylate groups results in the molecular characteristics detailed in the table below.

| Property | Value |

| Molecular Formula | C38H54N2O10S2[1][3][5][6] |

| Molecular Weight | 762.97 g/mol [1][3][4][6] |

| Elemental Analysis | C: 59.82%, H: 7.13%, N: 3.67%, O: 20.97%, S: 8.40%[6] |

Chemical Structure and Logical Relationship

The relationship between valbenazine and its tosylate salt form can be visualized as a straightforward combination of the parent compound with two molecules of p-Toluenesulfonic acid.

Caption: Formation of Valbenazine Tosylate from its constituent parts.

References

In-Depth Technical Guide to the Crystalline Structure Analysis of Valbenazine Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the crystalline structure of valbenazine tosylate, a crucial active pharmaceutical ingredient (API). Given the significant impact of polymorphism on the physicochemical properties of a drug substance—including its stability, solubility, and bioavailability—a thorough characterization of its solid-state forms is paramount in drug development.[1][2][3] Valbenazine, marketed as INGREZZA®, is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of tardive dyskinesia.[1][2] It is formulated as a tosylate salt, and numerous crystalline forms of this salt have been identified, underscoring the need for a detailed structural analysis.[1][2][3]

Known Crystalline Forms of Valbenazine Tosylate

Valbenazine tosylate is known to exist in multiple polymorphic forms, which have been primarily characterized using X-ray Powder Diffraction (XRPD).[1][2][3] The following tables summarize the key XRPD peaks for the identified crystalline forms. It is important to note that while extensive XRPD data is available from patent literature, complete single-crystal X-ray diffraction (SC-XRD) data, including unit cell parameters and space groups for these tosylate polymorphs, is not widely published.

Table 1: Summary of XRPD Peaks for Valbenazine Tosylate Polymorphs (Forms T1-T6)

| Form | Primary Characteristic Peaks (2θ ± 0.2°) | Secondary Characteristic Peaks (2θ ± 0.2°) |

| T1 | 5.7, 7.0, 7.6, 14.2, 15.2 | 15.9, 16.9, 17.8, 18.5, 22.5 |

| T2 | 6.2, 15.5, 16.5, 17.8, 19.6 | 5.3, 18.3, 22.5, 22.9, 24.5 |

| T3 | 6.1, 9.0, 14.6, 17.3, 21.6 | 10.4, 16.0, 17.8, 20.2, 21.0 |

| T4 | 5.3, 6.6, 7.8, 13.4, 19.4 | Not specified in detail |

| T5 | 10.9, 11.4, 16.3, 17.4, 22.3 | 6.8, 16.9, 17.9, 21.8, 25.3 |

| T6 | Not specified in detail | Not specified in detail |

Table 2: Summary of XRPD Peaks for Valbenazine Tosylate Polymorphs (Forms T7-T12 and Form A)

| Form | Primary Characteristic Peaks (2θ ± 0.2°) | Secondary Characteristic Peaks (2θ ± 0.2°) |

| T7 | 6.3, 11.7, 13.1, 14.0, 18.9 | Not specified in detail |

| T8 | Not specified in detail | Not specified in detail |

| T9 | Not specified in detail | Not specified in detail |

| T10 | 6.4, 8.0, 10.9, 15.9, 22.4 | Not specified in detail |

| T12 | Not specified in detail | Not specified in detail |

| Form A | 5.9, 13.3, 19.8 | 8.7, 11.0, 15.8 |

Table 3: Thermal Analysis Data for Valbenazine Tosylate Form A

| Analysis | Observation |

| TGA | Approximately 2.61% weight loss when heated to 150°C.[4] |

| DSC | A single endothermic peak at approximately 139.1°C, corresponding to the melting endotherm.[4] |

Experimental Protocols

The following section details the methodologies for preparing various crystalline forms of valbenazine tosylate as described in the literature. These protocols are essential for reproducing specific polymorphic forms for further characterization and use in formulation development.

General Preparation of Valbenazine Tosylate

A common method for the preparation of valbenazine tosylate involves the deprotection of Boc-L-Valinate with p-Toluene sulfonic acid in a suitable solvent.[5]

-

Reaction Setup: Dissolve Boc-L-Valinate (5g) in acetonitrile (25ml) and heat the mixture to 50-55°C.[5]

-

Addition of Acid: In a separate vessel, dissolve p-toluene sulfonic acid monohydrate (4.6g) in acetonitrile (15ml). Add this solution to the heated Boc-L-Valinate solution.[5]

-

Reaction: Maintain the reaction mixture at 50-55°C for 6 hours.[5]

-

Isolation: Cool the reaction mixture to 25°C.[5]

-

Filtration and Drying: Filter the resulting solid, wash with acetonitrile, and dry under vacuum at 45-50°C to yield valbenazine tosylate.[5]

Preparation of Specific Polymorphic Forms

-

Dissolution: Dissolve valbenazine (amount not specified) in methyl isobutyl ketone (MIBK).

-

Acid Addition: Add a solution of p-toluenesulfonic acid (2.0 equivalents) in MIBK.

-

Crystallization: Allow the solution to stir. Precipitation is observed.

-

Isolation: The resulting crystals are filtered, vacuum-dried, and then characterized.

-

Dissolution: Dissolve valbenazine (335 mg) in 1,4-dioxane (3.36 ml).[6]

-

Acid Addition: Add p-toluenesulfonic acid (312 mg, 2.0 equivalents) and mix until a clear solution is obtained.[6]

-

Crystallization: Stir the solution over a weekend, during which precipitation occurs.[6]

-

Isolation: Filter the crystals and dry them under vacuum for characterization.[6]

-

Starting Material: Begin with a solvate of valbenazine tosylate, preferably a co-solvate with 2-methyltetrahydrofuran (2-MeTHF) and water.[3]

-

Suspension: Suspend the solvate in an ether-based solvent.[3]

-

Stirring: Stir the suspension. The stirring speed can range from 50-1800 rpm, with 300-900 rpm being preferable for magnetic stirring and 100-300 rpm for mechanical stirring.[3]

-

Isolation and Drying: Filter the solid and dry it to obtain crystalline Form A.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of valbenazine tosylate polymorphs, from the initial salt formation to detailed solid-state analysis.

References

- 1. US20220127259A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]

- 2. WO2018067945A1 - Solid state forms of valbenazine - Google Patents [patents.google.com]

- 3. KR102447769B1 - The crystalline form of valbenazine tosylate and its preparation and use - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. WO2020213014A1 - An improved process for the preparation of valbenazine and its salts - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Synthesis of Valbenazine Tosylate: A Deep Dive into Patent Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic methodologies for Valbenazine tosylate as disclosed in the patent literature. Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a crucial therapeutic agent for tardive dyskinesia. This document outlines the core synthetic strategies, presents comparative quantitative data from various patented processes, and provides detailed experimental protocols for key transformations.

Core Synthetic Strategies

The synthesis of Valbenazine tosylate, as detailed in numerous patents, primarily revolves around a three-stage process:

-

Synthesis of the Core Intermediate: The key building block is the stereochemically pure (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol, often referred to as the "hydroxy compound" or a derivative thereof.

-

Coupling with Protected Valine: The hydroxyl group of the core intermediate is esterified with a protected L-valine derivative, typically N-Boc-L-valine.

-

Deprotection and Salt Formation: The protecting group (e.g., Boc) is removed, followed by the formation of the ditosylate salt.

Patents reveal variations in the specific reagents, solvents, and reaction conditions for each of these stages, often aiming to improve yield, purity, and process efficiency.

Comparative Analysis of Key Synthetic Steps

The following tables summarize the quantitative data extracted from the patent literature for the critical steps in Valbenazine tosylate synthesis.

Table 1: Synthesis of the Dihydrotetrabenazine Intermediate

| Patent/Source Reference | Starting Material | Reducing Agent | Solvent(s) | Reaction Conditions | Yield | Purity |

| WO2020213014A1 | Tetrabenazine | Sodium borohydride | Methanol, Methylene dichloride | -8±2°C | Not explicitly stated for this step | Not explicitly stated |

| US 8,039,627 | (+)-Tetrabenazine | Not specified | Not specified | Not specified | Not specified | Not specified |

| WO2017112857 | Tetrabenazine | Not specified | Not specified | Racemic reduction followed by resolution | Not specified | Not specified |

Table 2: Coupling of the Hydroxy Intermediate with Boc-L-Valine

| Patent/Source Reference | Coupling Agent | Catalyst | Solvent | Reaction Conditions | Yield | Purity |

| WO2020213014A1 | Not specified | Not specified | Methylene dichloride | 27±3°C | Not explicitly stated for this step | Not explicitly stated |

| MDPI - Synthesis 2021 | DCC | DMAP | Not specified | Not specified | Not specified | Not specified |

Table 3: Deprotection and Tosylate Salt Formation

| Patent/Source Reference | Deprotecting Agent | Solvent | Reaction Conditions | Yield | Purity |

| WO2021050977A1 | p-Toluenesulfonic acid | Acetonitrile or Isopropyl acetate | Warming | 86% | >99% |

| WO2020213014A1 | p-Toluenesulfonic acid | Acetonitrile | 53±3°C for 8 hours | 122.5 g from 110 g starting material | 99.82% |

Detailed Experimental Protocols

The following are detailed experimental methodologies for key reactions in the synthesis of Valbenazine tosylate, based on the patent literature.

Protocol 1: Preparation of the Dihydrotetrabenazine Intermediate (Based on WO2020213014A1)

-

Charge Tetrabenazine (250g) and Lithium chloride (33.4g) into a suitable reactor.

-

Add Methylene dichloride (500 ml) and cool the mixture to 0±3 °C.

-

Add Methanol (750 ml) to the reaction mass at 0±3°C, followed by acetic acid (20.8 g).

-

Further, cool the reaction mass to -8±2°C.

-

Prepare a solution of sodium borohydride (24g) and sodium hydroxide (1.25g) in water (125 ml).

-

Add the sodium borohydride solution to the reaction mass at -5±5°C.

-

Upon completion of the reaction, proceed with standard aqueous work-up and isolation procedures to obtain the desired (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol.

Protocol 2: Boc-L-Valine Esterification (General Procedure)

-

Dissolve the dihydrotetrabenazine intermediate in a suitable aprotic solvent (e.g., dichloromethane).

-

Add N-Boc-L-valine, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, filter the reaction mixture to remove any solid by-products.

-

Wash the filtrate with aqueous solutions to remove excess reagents and water-soluble impurities.

-

Dry the organic layer over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude Boc-protected Valbenazine.

-

Purify the crude product by a suitable method, such as column chromatography, if necessary.

Protocol 3: Deprotection and Formation of Valbenazine Ditosylate (Based on WO2021050977A1)

-

Dissolve the Boc-protected Valbenazine intermediate in acetonitrile or isopropyl acetate.

-

Add 2.1 equivalents of p-toluenesulfonic acid to the solution.

-

Warm the reaction mixture to facilitate the deprotection and salt formation.

-

The Valbenazine ditosylate salt is reported to crystallize directly from the reaction mixture.

-

Filter the precipitated solid, wash with a suitable solvent, and dry under vacuum to obtain Valbenazine ditosylate with high purity and yield.

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic pathways for Valbenazine tosylate as described in the patent literature.

Caption: General Synthetic Pathway to Valbenazine Tosylate.

Caption: Efficient Deprotection and Crystallization Process.

Crystalline Forms of Valbenazine Tosylate

The patent literature describes several crystalline forms of Valbenazine tosylate, each with distinct physicochemical properties. The preparation of these different polymorphs is a critical aspect of the drug development process, impacting stability, solubility, and bioavailability.

Table 4: Overview of Selected Crystalline Forms

| Form | Patent Reference | Key Characterization Peaks (2θ) |

| Form I | WO2017075340A1 | Not specified in provided snippets |

| Form A | KR102100357B1 | 5.9°±0.2°, 13.3°±0.2°, 19.8°±0.2° |

| Form T1 | WO2018067945A1 | 5.7, 7.0, 7.6, 14.2, 15.2 |

| Form T2 | WO2018067945A1 | 6.2, 15.5, 16.5, 17.8, 19.6 |

| Form T3 | WO2018067945A1 | 6.1, 9.0, 14.6, 17.3, 21.6 |

| Form T4 | US20220127259A1 | 5.3, 6.6, 7.8, 13.4, 19.4 |

| Form T5 | WO2018067945A1 | 10.9, 11.4, 16.3, 17.4, 22.3 |

| Form T6 | US20220127259A1 | 6.3, 12.3, 13.4, 14.0, 15.5 |

Protocol 4: Preparation of Crystalline Form T3 (Dioxane Solvate) (Based on WO2018067945A1)

-

Dissolve Valbenazine free base (335 mg) in 1,4-dioxane (3.36 ml).

-

Add p-toluenesulfonic acid (312 mg, 2.0 eq.) and stir until a clear solution is obtained.

-

Continue stirring the solution, during which precipitation will be observed.

-

Isolate the crystals by filtration.

-

Dry the collected crystals under vacuum to yield Valbenazine tosylate Form T3.

Conclusion

The patent literature provides a rich source of information on the synthesis of Valbenazine tosylate. While the core synthetic route is well-established, significant process development has focused on improving efficiency, yield, and purity, particularly in the final deprotection and salt formation step. The existence of multiple crystalline forms highlights the importance of solid-state chemistry in the development of this important therapeutic agent. This guide serves as a comprehensive resource for researchers and professionals in the field, enabling a deeper understanding of the chemical landscape surrounding the synthesis of Valbenazine tosylate.

Valbenazine Tosylate: An In-depth Guide to its Enzymatic Hydrolysis and Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a crucial therapeutic agent for tardive dyskinesia. It is administered as a tosylate salt of a prodrug that requires metabolic activation to exert its pharmacological effect. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of valbenazine to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), a cornerstone of its clinical efficacy. Understanding the nuances of this biotransformation is paramount for drug development professionals and researchers in the field of neuropharmacology and drug metabolism.

The Metabolic Activation Pathway

Valbenazine is designed as a prodrug to enhance its pharmacokinetic properties. The primary and rate-limiting step in its activation is the hydrolysis of the L-valine ester moiety. This enzymatic cleavage unmasks the active hydroxyl group, converting the inactive prodrug into the potent VMAT2 inhibitor, [+]-α-dihydrotetrabenazine.

While the specific enzymes responsible for the hydrolysis of valbenazine are not explicitly detailed in publicly available literature, the metabolism of ester-containing prodrugs is predominantly mediated by carboxylesterases (CES). The two major human carboxylesterases, CES1 and CES2, are the likely candidates for this biotransformation. CES1 is highly expressed in the liver, while CES2 is abundant in the intestine. The systemic and presystemic hydrolysis of valbenazine is therefore likely a concerted action of these enzymes.

Following its formation, the active metabolite, [+]-α-HTBZ, undergoes further metabolism, primarily through oxidation mediated by cytochrome P450 enzymes, with CYP2D6 playing a significant role. Valbenazine itself is also a substrate for oxidative metabolism, mainly by CYP3A4/5.

Quantitative Analysis of Valbenazine Metabolism

| Parameter | Valbenazine | [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.0 hours | 4 - 8 hours |

| Plasma Half-life (t½) | 15 - 22 hours | 15 - 22 hours |

| Plasma Protein Binding | >99% | ~64% |

Note: The data presented are approximate values and can vary based on individual patient characteristics and study design.

Experimental Protocols for In Vitro Hydrolysis Studies

The following is a representative protocol for assessing the in vitro enzymatic hydrolysis of an ester prodrug like valbenazine, adapted from standard methodologies for studying drug metabolism.

Objective: To determine the rate of enzymatic hydrolysis of valbenazine to [+]-α-dihydrotetrabenazine in human liver microsomes and by recombinant human carboxylesterases (CES1 and CES2).

Materials:

-

Valbenazine tosylate

-

[+]-α-dihydrotetrabenazine analytical standard

-

Human Liver Microsomes (HLM)

-

Recombinant human CES1 and CES2 enzymes

-

NADPH regenerating system (for parallel metabolism studies)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system for analysis

Experimental Workflow:

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of valbenazine tosylate in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, combine phosphate buffer (pH 7.4) and the enzyme source (e.g., 0.5 mg/mL HLM protein, or a specific concentration of recombinant CES1 or CES2).

-

For oxidative metabolism assessment, include an NADPH regenerating system.

-

-

Incubation:

-

Pre-warm the incubation mixtures to 37°C for 5 minutes.

-

Initiate the reaction by adding the valbenazine stock solution to achieve the desired final substrate concentration.

-

Incubate the reactions at 37°C in a shaking water bath.

-

Collect aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

-

Reaction Quenching:

-

Immediately stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of valbenazine and its active metabolite, [+]-α-dihydrotetrabenazine.

-

Data Analysis:

-

Plot the concentration of the formed [+]-α-dihydrotetrabenazine against time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform incubations with a range of valbenazine concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Conclusion

The enzymatic hydrolysis of valbenazine tosylate to its active metabolite, [+]-α-dihydrotetrabenazine, is a critical step in its mechanism of action. While the precise carboxylesterases involved and their specific kinetic parameters warrant further public clarification, the established principles of ester prodrug metabolism provide a strong framework for understanding this process. The in vitro methodologies outlined in this guide offer a robust approach for researchers to further investigate the enzymatic kinetics of valbenazine and similar compounds, contributing to the broader understanding of prodrug activation and drug metabolism. This knowledge is essential for the continued development and optimization of therapies for neurological disorders.

Off-Target Effects of Valbenazine Tosylate in Cellular Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valbenazine, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is a cornerstone in the management of tardive dyskinesia. Its therapeutic efficacy is attributed to its high affinity for VMAT2, leading to the depletion of dopamine from presynaptic vesicles. A crucial aspect of its pharmacological profile is its selectivity, which minimizes the potential for off-target effects and associated adverse reactions. This technical guide provides an in-depth analysis of the off-target profile of valbenazine tosylate and its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), in various cellular assays.

On-Target and Off-Target Binding Profile

Valbenazine and its active metabolite, [+]-α-HTBZ, exhibit high and selective affinity for VMAT2. Extensive in vitro screening has demonstrated minimal interaction with a wide array of other receptors, ion channels, and transporters, underscoring its favorable off-target profile.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of valbenazine and [+]-α-HTBZ for their primary target, VMAT2, and a selection of common off-target receptors.

| Target | Ligand | Ki (nM) | Source |

| Vesicular Monoamine Transporter 2 (VMAT2) | Valbenazine | ~150 | [1][2] |

| [+]-α-HTBZ | ~3 | [1][2] | |

| Vesicular Monoamine Transporter 1 (VMAT1) | Valbenazine | >10,000 | [1] |

| Dopamine D2 Receptor | Valbenazine | >5,000 | [1][2] |

| [+]-α-HTBZ | >5,000 | [1][2] | |

| Serotonin 5-HT2B Receptor | Valbenazine | >5,000 | [1][2] |

| [+]-α-HTBZ | >5,000 | [1][2] | |

| Adrenergic Receptors | Valbenazine | >5,000 | [1][2] |

| [+]-α-HTBZ | >5,000 | [1][2] | |

| Histaminergic Receptors | Valbenazine | >5,000 | [1][2] |

| [+]-α-HTBZ | >5,000 | [1][2] | |

| Muscarinic Receptors | Valbenazine | >5,000 | [1][2] |

| [+]-α-HTBZ | >5,000 | [1][2] |

Note: A broad panel screen evaluated the off-target interactions of valbenazine and [+]-α-HTBZ at over 80 other receptor, transporter, and ion channel sites, with no significant binding affinity detected (Ki > 5000 nM)[3].

Experimental Protocols

The binding affinities presented above were determined using standard radioligand binding assays. The following provides a detailed methodology for a typical competitive radioligand binding assay used to assess the off-target potential of valbenazine tosylate.

Radioligand Binding Assay for Off-Target Screening

1. Objective: To determine the binding affinity (Ki) of valbenazine and its metabolites for a panel of receptors, ion channels, and transporters.

2. Materials:

- Test Compounds: Valbenazine tosylate, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ).

- Membrane Preparations: Commercially available or in-house prepared cell membrane homogenates expressing the target receptor of interest (e.g., from CHO or HEK293 cells). For VMAT2 binding, rat striatal, rat forebrain, or human platelet homogenates can be used[3].

- Radioligand: A specific radiolabeled ligand for each target receptor (e.g., [³H]-Spiperone for D2 receptors).

- Assay Buffer: Target-specific buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

- Instrumentation: Scintillation counter, 96-well filter plates, vacuum manifold.

3. Procedure:

- Compound Dilution: Prepare a serial dilution of the test compounds (valbenazine and [+]-α-HTBZ) in the assay buffer.

- Assay Plate Preparation: In a 96-well plate, add the assay buffer, membrane preparation, and the diluted test compound or non-specific binding control.

- Radioligand Addition: Add the specific radioligand at a concentration close to its Kd value to all wells.

- Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

- Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

- Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Valbenazine Metabolism and Mechanism of Action

Valbenazine is a prodrug that is rapidly absorbed and metabolized to its active form, [+]-α-HTBZ. This active metabolite is a potent inhibitor of VMAT2. The metabolic pathway primarily involves hydrolysis and cytochrome P450 enzymes.

Metabolic pathway of Valbenazine tosylate.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the off-target effects of a test compound.

Workflow for a competitive radioligand binding assay.

Off-Target Effects on Cardiac Ion Channels

While valbenazine demonstrates a clean profile in terms of receptor binding, it has been shown to have a modest effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can be associated with QT interval prolongation.

hERG Channel Inhibition

In vitro studies have shown that valbenazine moderately inhibits the hERG channel with an IC50 of 2 µM[4]. This off-target effect is a consideration in patients with pre-existing cardiac conditions or those taking other medications that may prolong the QT interval. Clinical studies have shown that at therapeutic doses, the mean QT prolongation is generally not clinically significant for most patients[5]. However, this potential for QT prolongation is an important off-target effect to consider in drug development and clinical practice.

Conclusion

Valbenazine tosylate exhibits a highly selective binding profile for its intended target, VMAT2, with minimal to no significant off-target binding to a wide range of other receptors, ion channels, and transporters at clinically relevant concentrations. The primary off-target effect of concern is the modest inhibition of the hERG channel, which may lead to QT prolongation. The data presented in this guide underscore the importance of comprehensive in vitro screening to characterize the full pharmacological profile of a drug candidate and to anticipate potential clinical adverse effects. The detailed experimental protocols provide a framework for conducting similar cellular assays in a drug development setting.

References

- 1. Valbenazine | C24H38N2O4 | CID 24795069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacologic Characterization of Valbenazine (NBI-98854) and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Valbenazine (Ingrezza): The First FDA-Approved Treatment for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Profile of Valbenazine Tosylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valbenazine tosylate, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, is approved for the treatment of tardive dyskinesia. This technical guide provides a comprehensive overview of the initial, nonclinical safety and toxicology studies that formed the basis for its clinical development and regulatory approval. The document details the key findings from safety pharmacology, pharmacokinetic, genetic and general toxicology, carcinogenicity, and reproductive and developmental toxicology studies. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for pivotal studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the preclinical evaluation of valbenazine tosylate.

Introduction

Valbenazine is a prodrug that is rapidly metabolized to its active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ), a potent and selective inhibitor of vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, valbenazine reduces the uptake of monoamines, particularly dopamine, into synaptic vesicles, thereby decreasing their subsequent release into the synaptic cleft. This mechanism of action is central to its therapeutic effect in hyperkinetic movement disorders. This guide focuses on the foundational preclinical safety and toxicology data that characterized the risk profile of valbenazine tosylate prior to and during its clinical development.

Mechanism of Action: VMAT2 Inhibition

Valbenazine's therapeutic effect is mediated through the reversible inhibition of VMAT2. VMAT2 is a transport protein located on the membrane of presynaptic vesicles in neurons. Its primary function is to transport monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into the vesicles for storage and subsequent release. The active metabolite of valbenazine, [+]-α-HTBZ, has a high affinity for VMAT2, leading to a reduction in the vesicular packaging of dopamine. This, in turn, leads to a decrease in the amount of dopamine released into the synapse, which is thought to ameliorate the hyperdopaminergic state associated with tardive dyskinesia.

Figure 1: Mechanism of action of Valbenazine as a VMAT2 inhibitor.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of valbenazine and its active metabolite, [+]-α-HTBZ, was characterized in rats, dogs, and humans. Metabolism was found to be qualitatively similar across these species.[1]

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Valbenazine | [+]-α-HTBZ (Active Metabolite) |

| Tmax (oral) | 0.5 - 1.0 hours | 4 - 8 hours |

| Absolute Bioavailability | ~49% | - |

| Plasma Protein Binding | >99% | ~64% |

| Metabolism | Hydrolysis to [+]-α-HTBZ; Oxidative metabolism (primarily CYP3A4/5) | Primarily metabolized by CYP2D6 |

| Elimination Half-life | 15 - 22 hours | 15 - 22 hours |

| Excretion | Primarily as metabolites | Primarily as metabolites |

Table 1: Summary of ADME Properties of Valbenazine and its Active Metabolite.

Metabolic Pathway

Valbenazine is a prodrug that undergoes extensive metabolism. The primary metabolic pathway involves hydrolysis of the L-valine ester to form the pharmacologically active metabolite, [+]-α-dihydrotetrabenazine ([+]-α-HTBZ). Valbenazine is also metabolized via oxidation, primarily by CYP3A4/5, to form other metabolites. The active metabolite, [+]-α-HTBZ, is further metabolized, in part by CYP2D6.